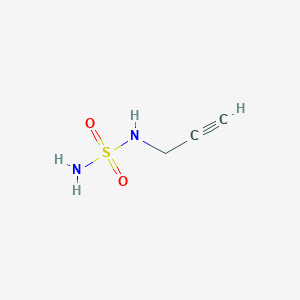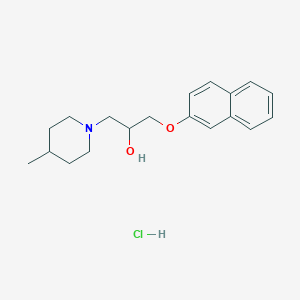
1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has been gaining popularity in the research community due to its unique properties. MPHP has been found to have potential applications in various fields of scientific research, including pharmacology, neuroscience, and toxicology.
Wissenschaftliche Forschungsanwendungen
Molecular Design and Synthesis
The compound 1-(4-Methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a focal point in the design and synthesis of novel chemical entities with potential therapeutic applications. For instance, the research on the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives from related compounds highlights the ongoing efforts to explore the chemical space around naphthalene derivatives for developing new therapeutic agents (Yang Jing, 2010).
Receptor Binding and Activity
Studies on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives showcase the detailed exploration into the sigma subtype affinities and selectivities. This research is instrumental in understanding how minor structural modifications can significantly impact receptor binding and lead to the identification of compounds with potent sigma(1) ligand activity. The findings are crucial for the development of diagnostic tools and therapeutic agents, especially in neurology and oncology (F. Berardi et al., 2005).
Catalysis and Synthesis Techniques
The work on nano magnetite (Fe3O4) as a catalyst for the synthesis of related compounds underlines the importance of this compound in facilitating efficient chemical reactions. This research demonstrates the compound's role in catalyzing reactions for the synthesis of complex organic molecules, which is a significant contribution to the field of green chemistry and sustainable synthesis methods (M. Mokhtary & Mogharab Torabi, 2017).
Chemical Sensing and Molecular Probes
The design of chemosensors for metal ions based on naphthalene derivatives illustrates another vital research direction. Such compounds are crucial for developing sensitive and selective probes for detecting metal ions, with applications ranging from environmental monitoring to biomedical diagnostics. The synthesis and application of these compounds in detecting Al(3+) ions highlight their potential as versatile tools in analytical chemistry (Wei-Hua Ding et al., 2013).
Antifungal and Antibacterial Agents
The exploration of nitrogen and sulfur-containing hetero-1,4-naphthoquinones, derived from compounds similar to this compound, for their antifungal and antibacterial properties underscores the compound's significance in medicinal chemistry. This research opens new avenues for developing potent antimicrobial agents necessary for addressing the growing concern of drug-resistant pathogens (V. K. Tandon et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15-8-10-20(11-9-15)13-18(21)14-22-19-7-6-16-4-2-3-5-17(16)12-19;/h2-7,12,15,18,21H,8-11,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQYOSTETXBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

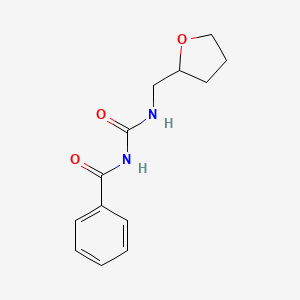
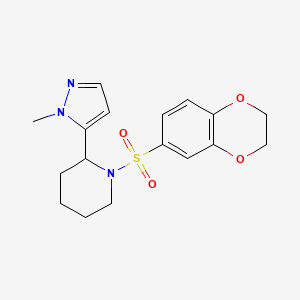
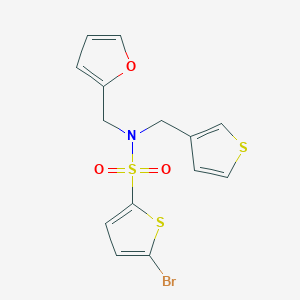
![1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2440723.png)



![Benzyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2440730.png)
![Ethyl 1-[(6-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2440731.png)
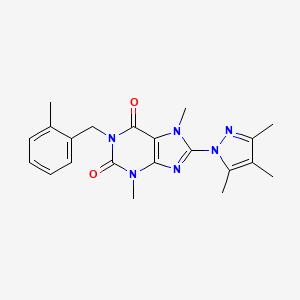
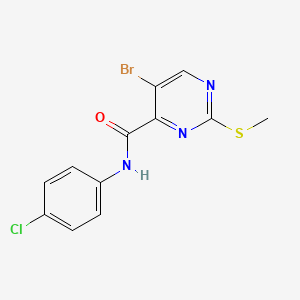
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)

